Cas no 2680862-44-4 (4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid)
4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28277173
- 2680862-44-4
- 4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
- 4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid
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- Inchi: 1S/C11H15NO5/c1-2-5-16-10(15)12-6-8(9(13)14)17-7-11(12)3-4-11/h2,8H,1,3-7H2,(H,13,14)
- InChI Key: IABZYQXNZJPJBU-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)CN(C(=O)OCC=C)C2(C1)CC2
Computed Properties
- Exact Mass: 241.09502258g/mol
- Monoisotopic Mass: 241.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 76.1Ų
4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28277173-0.05g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-28277173-0.1g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
| Enamine | EN300-28277173-0.25g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
| Enamine | EN300-28277173-0.5g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
| Enamine | EN300-28277173-1.0g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-28277173-2.5g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-28277173-5.0g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-28277173-10.0g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
| Enamine | EN300-28277173-1g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 1g |
$914.0 | 2023-09-09 | ||
| Enamine | EN300-28277173-5g |
4-[(prop-2-en-1-yloxy)carbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
2680862-44-4 | 5g |
$2650.0 | 2023-09-09 |
4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid
4-(Prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro[2.5]octane-6-carboxylic Acid: A Comprehensive Overview
4-(Prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid, identified by the CAS number 2680862-44-4, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals and advanced materials science. The molecule's structure, comprising a spiro ring system with an oxygen atom and an amine group, makes it a versatile building block for various chemical reactions.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the spirocyclic core. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution, to construct the spiro[2.5]octane framework. The introduction of the propenyl group and the carboxylic acid moiety is achieved through carefully designed reaction sequences, often involving Grignard reagents or organocatalytic methods. These methods have been optimized to ensure high yields and selectivity, making the compound accessible for further functionalization.
Recent studies have highlighted the potential of 4-(prop-2-en-1-yloxy)carbonyl derivatives in drug discovery. The spirocyclic structure provides a rigid framework that can be exploited to design bioactive molecules with specific pharmacokinetic properties. For instance, researchers have demonstrated that this compound can serve as a scaffold for developing inhibitors of key enzymes involved in metabolic disorders and neurodegenerative diseases. The presence of the propenyl group also introduces conjugation, which can enhance the molecule's electronic properties and reactivity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The spirocyclic system exhibits interesting mechanical and optical properties, making it a candidate for use in advanced polymers and nanomaterials. Recent experiments have explored its potential as a building block for self-healing polymers and stimuli-responsive materials. These applications underscore the versatility of this compound across multiple disciplines.
The structural complexity of 7-oxa-4-azaspiro[2.5]octane derivatives presents both challenges and opportunities for chemists. On one hand, the synthesis requires precise control over stereochemistry and regioselectivity. On the other hand, this complexity offers a platform for creating highly functionalized molecules with tailored properties. Advances in asymmetric catalysis and computational chemistry have significantly improved our ability to synthesize such compounds efficiently.
Looking ahead, the development of novel synthetic routes and functionalization strategies will be critical for expanding the utility of this compound. Collaborative efforts between academic researchers and industry scientists are expected to drive innovation in this field, leading to new applications in medicine, materials science, and beyond.
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